2-Benzyloxy-3-bromo-5-methylphenylboronic acid
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Overview
Description
2-Benzyloxy-3-bromo-5-methylphenylboronic acid is an organic compound with the molecular formula C14H14BBrO3 and a molecular weight of 320.97 g/mol . It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to a phenyl ring, along with a boronic acid functional group.
Scientific Research Applications
2-Benzyloxy-3-bromo-5-methylphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: This compound can be used to synthesize potential pharmaceutical agents by forming key carbon-carbon bonds.
Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in the suzuki-miyaura coupling reaction , a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
In the context of Suzuki-Miyaura coupling, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The boronic acid is transferred from boron to palladium during the transmetalation step .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction involves several steps: oxidative addition, transmetalation, and reductive elimination . The boronic acid participates in the transmetalation step, where it is transferred from boron to palladium .
Result of Action
The result of the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The efficacy and stability of 2-Benzyloxy-3-bromo-5-methylphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups . Specific conditions can vary depending on the exact reactants and catalysts used .
Biochemical Analysis
Biochemical Properties
2-Benzyloxy-3-bromo-5-methylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions involves the formation of a palladium-boron complex, which is essential for the transmetalation step in the coupling reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects on cellular processes and functions. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic activities . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, thereby altering the concentrations of specific metabolites and affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments, influencing its biochemical activity and effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell, where it can exert its biochemical effects .
Preparation Methods
The synthesis of 2-Benzyloxy-3-bromo-5-methylphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methylphenol and benzyl bromide.
Reaction Conditions: The phenol group is first protected by reacting with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy derivative.
Borylation: The benzyloxy derivative is then subjected to borylation using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronic acid functional group.
Chemical Reactions Analysis
2-Benzyloxy-3-bromo-5-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Comparison with Similar Compounds
2-Benzyloxy-3-bromo-5-methylphenylboronic acid can be compared with similar compounds such as:
3-Bromo-2-methoxy-5-methylphenylboronic acid: This compound has a methoxy group instead of a benzyloxy group.
3-Bromo-5-methylphenylboronic acid: This compound lacks the benzyloxy group.
The presence of the benzyloxy group in this compound provides additional steric and electronic effects, making it unique for specific synthetic applications.
Properties
IUPAC Name |
(3-bromo-5-methyl-2-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BBrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTKJZVSGFSMJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2)Br)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BBrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584543 |
Source
|
Record name | [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-20-1 |
Source
|
Record name | [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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